Cas no 6374-24-9 (Phenoxycarbonyl isothiocyanate)

Phenoxycarbonyl isothiocyanate is a versatile reagent widely used in organic synthesis. It offers high purity and stability, facilitating efficient coupling reactions. Its selective nature allows for precise modifications in chemical structures, making it a valuable tool for medicinal chemistry and material science.
Phenoxycarbonyl isothiocyanate structure
6374-24-9 structure
Product Name:Phenoxycarbonyl isothiocyanate
CAS No:6374-24-9
MF:C8H5NO2S
MW:179.195800542831
MDL:MFCD09955309
CID:2181679
Update Time:2025-07-18

Phenoxycarbonyl isothiocyanate Chemical and Physical Properties

Names and Identifiers

    • Phenoxycarbonyl isothiocyanate
    • Thiocarbonyl-carbamidsaeure-phenylester
    • MDL: MFCD09955309

Phenoxycarbonyl isothiocyanate Pricemore >>

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Additional information on Phenoxycarbonyl isothiocyanate

Phenoxycarbonyl isothiocyanate (CAS No. 6374-24-9): A Versatile Intermediate in Modern Chemical Synthesis

Phenoxycarbonyl isothiocyanate, with the chemical formula C7H5NO2S, is a significant intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its CAS number, 6374-24-9, uniquely identifies it as a compound of considerable interest due to its reactivity and utility in forming various functional groups. This introduction delves into the compound's properties, synthesis methods, and its applications, especially in the context of recent advancements in chemical biology and drug development.

The structure of Phenoxycarbonyl isothiocyanate features a phenyl ring attached to a carbonyl group, which is further linked to an isothiocyanate moiety. This arrangement makes it a versatile building block for constructing more complex molecules. The isothiocyanate group (-N=C=S) is particularly reactive, capable of undergoing nucleophilic addition reactions to form amides, ureas, and thioureas. These reactions are fundamental in the synthesis of bioactive compounds, including drugs and pesticides.

In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from heterocyclic compounds. Phenoxycarbonyl isothiocyanate has emerged as a valuable reagent in this domain due to its ability to introduce both carbonyl and sulfur-containing functionalities into molecular frameworks. For instance, its use in the synthesis of thiazole derivatives has shown promise in targeting various biological pathways associated with diseases such as cancer and inflammation.

The synthesis of Phenoxycarbonyl isothiocyanate typically involves the reaction of phenyl chloroformate with sodium thiocyanate in an appropriate solvent system. This method has been refined over the years to improve yield and purity, making it a reliable choice for industrial-scale production. Recent studies have also explored alternative synthetic routes, including catalytic methods that reduce the need for harsh reagents or hazardous byproducts.

One of the most compelling applications of Phenoxycarbonyl isothiocyanate is in the field of proteomics and protein modification. Its ability to react with nucleophiles allows for the selective labeling of proteins, enabling researchers to study protein-protein interactions and post-translational modifications. This has significant implications for understanding disease mechanisms at the molecular level and for developing targeted therapies.

In the realm of drug discovery, Phenoxycarbonyl isothiocyanate has been utilized in the development of small-molecule inhibitors that modulate enzyme activity. For example, derivatives of this compound have shown inhibitory effects on kinases and proteases implicated in cancer progression. The precision with which it can be incorporated into drug candidates underscores its importance as a synthetic tool.

The agrochemical industry also benefits from the use of Phenoxycarbonyl isothiocyanate as an intermediate in the production of herbicides and fungicides. Its structural features contribute to the efficacy of these compounds by enhancing their binding affinity to biological targets. Moreover, ongoing research aims to develop environmentally friendly alternatives that maintain or improve upon these properties while reducing ecological impact.

Advances in computational chemistry have further enhanced the utility of Phenoxycarbonyl isothiocyanate by enabling more accurate predictions of its reactivity and interactions with other molecules. This has facilitated faster screening processes for identifying promising candidates for further experimental validation. Such computational approaches are increasingly integral to modern drug discovery pipelines.

The safety profile of Phenoxycarbonyl isothiocyanate is another critical consideration. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to prevent exposure risks. Recent guidelines emphasize the importance of using personal protective equipment (PPE) and working in well-ventilated areas when handling this compound.

In conclusion, Phenoxycarbonyl isothiocyanate (CAS No. 6374-24-9) remains a cornerstone in organic synthesis due to its versatility and reactivity. Its applications span across pharmaceuticals, agrochemicals, and biochemical research, underscoring its importance in advancing scientific knowledge and developing innovative solutions. As research continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its role as a key intermediate in modern chemical synthesis.

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